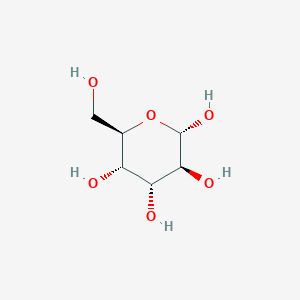
Alpha-D-Altropyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Altropyranose is a type of D-altropyranose where the carbon bearing the anomeric hydroxy group has an alpha configuration It is a six-carbon monosaccharide with the molecular formula C6H12O6 This compound is a cyclic form of altrose, a rare sugar that is part of the aldohexose family
準備方法
Synthetic Routes and Reaction Conditions
Alpha-D-Altropyranose can be synthesized through the oxidation of D-altrose. The process involves the use of specific reagents and conditions to ensure the formation of the alpha anomer. One common method is the use of bromine water to oxidize D-altrose to D-altro-hexodialdose, which is then reduced to this compound using sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic conversion of D-altrose. Enzymes such as aldose reductase can catalyze the reduction of D-altrose to this compound under controlled conditions. This method is preferred for large-scale production due to its efficiency and specificity.
化学反応の分析
Types of Reactions
Alpha-D-Altropyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-altro-hexodialdose.
Reduction: Reduction of this compound can yield D-altrose.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various reagents such as acetic anhydride can be used for substitution reactions.
Major Products
Oxidation: D-altro-hexodialdose.
Reduction: D-altrose.
Substitution: Derivatives with substituted functional groups.
科学的研究の応用
Alpha-D-Altropyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting carbohydrate-related diseases.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of alpha-D-altropyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as aldose reductase, which catalyzes its reduction to D-altrose. The molecular targets and pathways involved include carbohydrate metabolism pathways where this compound is converted to other sugars and metabolites.
類似化合物との比較
Alpha-D-Altropyranose can be compared with other similar compounds such as:
Alpha-D-Glucopyranose: Both are six-membered ring structures, but alpha-D-glucopyranose is derived from glucose.
Alpha-D-Mannopyranose: Similar in structure but differs in the orientation of hydroxyl groups.
Alpha-D-Galactopyranose: Another aldohexose with a different configuration of hydroxyl groups.
This compound is unique due to its specific configuration and the resulting chemical properties, which make it valuable for specific applications in research and industry.
特性
CAS番号 |
7282-80-6 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2S,3S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5+,6+/m1/s1 |
InChIキー |
WQZGKKKJIJFFOK-TVIMKVIFSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


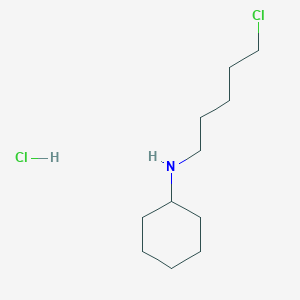
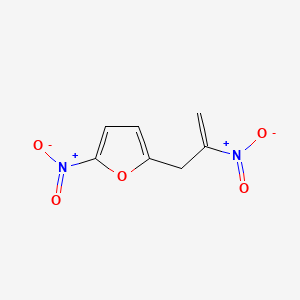

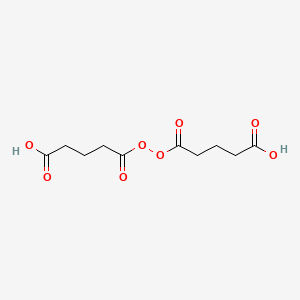
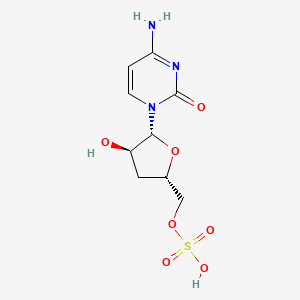

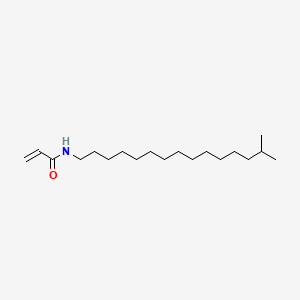
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)
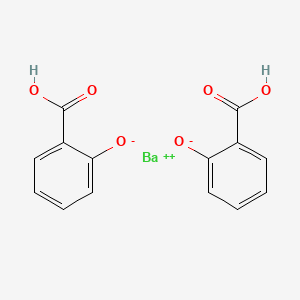
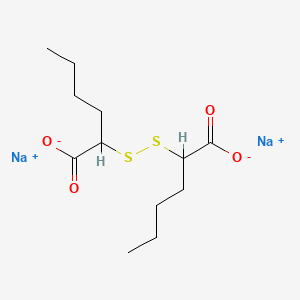
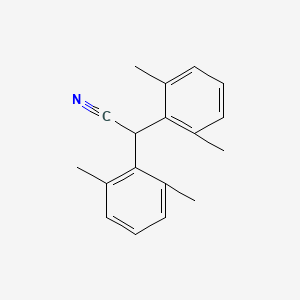
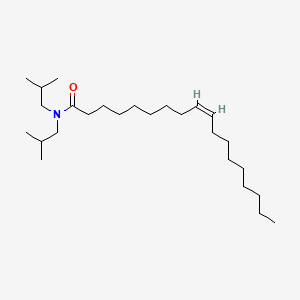

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)
